

Spectroscopic Analysis of 4-Propyl-4-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **4-Propyl-4-heptanol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data analysis.

Compound Information

- Compound Name: **4-Propyl-4-heptanol**
- Chemical Formula: $C_{10}H_{22}O$
- Molecular Weight: 158.28 g/mol [1]
- CAS Number: 2198-72-3[1][2]
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Due to the absence of publicly available experimental peak assignments, the

following data is based on spectral prediction and serves as an illustrative guide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The symmetrical nature of **4-propyl-4-heptanol** simplifies its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for **4-Propyl-4-heptanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.42	Triplet	6H	-CH ₂ -CH ₃
~1.38 - 1.25	Multiplet	12H	-CH ₂ -CH ₂ -CH ₃
~1.20	Singlet	1H	-OH
~0.90	Triplet	3H	-CH ₂ -CH ₂ -CH ₃

Note: Predicted values can vary. The hydroxyl (-OH) proton's chemical shift is highly dependent on concentration and solvent.

A typical experimental setup for acquiring a ¹H NMR spectrum of **4-propyl-4-heptanol** would involve the following:

- Instrument: 300 MHz NMR Spectrometer (e.g., Bruker AC-300)[1][3]
- Solvent: Deuterated Chloroform (CDCl₃)[3]
- Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm[3]
- Temperature: 297K[3]
- Procedure: A small amount of the **4-propyl-4-heptanol** sample is dissolved in CDCl₃ in an NMR tube. The spectrum is acquired after tuning and shimming the spectrometer to ensure a homogeneous magnetic field.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for **4-Propyl-4-heptanol**

Chemical Shift (δ) ppm	Assignment
~75.0	C-OH (C4)
~40.0	CH ₂ -C-OH (C3, C5)
~17.0	CH ₂ -CH ₂ -CH ₃
~14.5	-CH ₃

The ¹³C NMR spectrum is typically acquired under the following conditions:

- Instrument: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)
- Solvent: Deuterated Chloroform (CDCl₃)
- Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm. The CDCl₃ solvent peak at ~77 ppm can also be used as a secondary reference.
- Mode: Proton-decoupled mode to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Propyl-4-heptanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2955, 2925, 2855	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (methyl)
~1140	Strong	C-O stretch (tertiary alcohol)

Data interpreted from the NIST gas-phase IR spectrum.[4]

The provided data is based on a gas-phase spectrum.

- Instrument: HP-GC/MS/IRD[4]
- State: Gas[4]
- Procedure: The sample is introduced into the gas chromatograph (GC) for separation and then passed into an infrared detector (IRD) where the gas-phase IR spectrum is measured. Alternatively, for a liquid sample, a drop can be placed between two salt plates (NaCl or KBr) to create a thin film (neat).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This information is used to determine the molecular weight and deduce the structure of the compound.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **4-Propyl-4-heptanol**

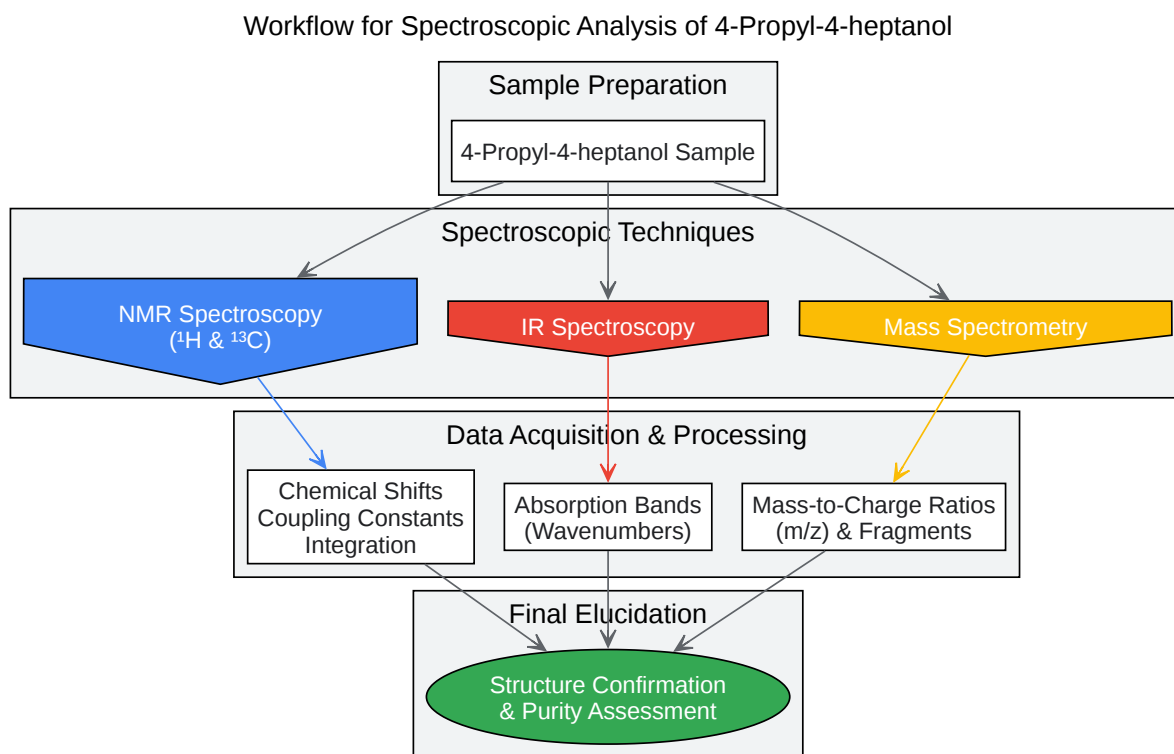
m/z	Relative Intensity (%)	Possible Fragment Assignment
115	100	$[M - C_3H_7]^+$
57	85	$[C_4H_9]^+$
43	80	$[C_3H_7]^+$
73	75	$[C_4H_9O]^+$
41	65	$[C_3H_5]^+$
29	60	$[C_2H_5]^+$

Note: The molecular ion peak (M^+) at m/z 158 is expected to be weak or absent for a tertiary alcohol due to facile fragmentation.

- Ionization Method: Electron Ionization (EI)[\[2\]](#)
- Procedure: In the ion source of the mass spectrometer, the **4-propyl-4-heptanol** sample is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated, separated by their mass-to-charge ratio in a mass analyzer, and detected.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-Propyl-4-heptanol**.



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Caption: Workflow for the spectroscopic analysis of **4-Propyl-4-heptanol**.

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